molecular formula C17H21N3 B596147 6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine CAS No. 1356087-44-9

6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

Cat. No.: B596147
CAS No.: 1356087-44-9
M. Wt: 267.376
InChI Key: HWRYDUARLOUZPE-UHFFFAOYSA-N
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Description

6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a benzyl group and two methyl groups attached to the naphthyridine core, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of pyrrolidine and N-benzylpiperidone can yield the desired naphthyridine derivative through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various pharmacological effects. For instance, it may inhibit enzyme activity or interfere with receptor signaling, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzyl and dimethyl groups may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-benzyl-8,8-dimethyl-5,7-dihydro-1,6-naphthyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c1-17(2)12-20(10-13-6-4-3-5-7-13)11-14-8-15(18)9-19-16(14)17/h3-9H,10-12,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRYDUARLOUZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC2=C1N=CC(=C2)N)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745145
Record name 6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356087-44-9
Record name 1,6-Naphthyridin-3-amine, 5,6,7,8-tetrahydro-8,8-dimethyl-6-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356087-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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